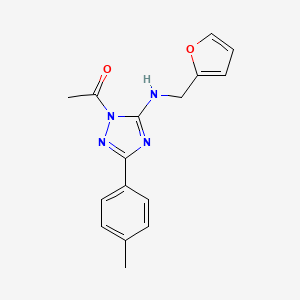
1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity through the inhibition of DNA synthesis and cell division. Furthermore, it has been suggested that the antifungal and antibacterial activities of this compound are due to its ability to disrupt the cell membrane of the target organism.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine can induce apoptosis in cancer cells. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects in animal models. In addition, it has been reported to have low toxicity and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine in lab experiments include its broad-spectrum activity against various organisms and its low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for the research on 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One direction is to further investigate the mechanism of action of this compound in order to develop more effective therapeutic strategies. Another direction is to explore the potential applications of this compound in material science, such as in the development of new polymers and coatings. Additionally, further research is needed to evaluate the environmental impact of this compound as a potential agricultural chemical.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, antifungal, and antibacterial activities. In addition, this compound has been found to have potential as an anti-inflammatory and analgesic agent. Furthermore, 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in agricultural chemistry as a fungicide and insecticide.
Eigenschaften
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-5-7-13(8-6-11)15-18-16(20(19-15)12(2)21)17-10-14-4-3-9-22-14/h3-9H,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSPJQSQIPQCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



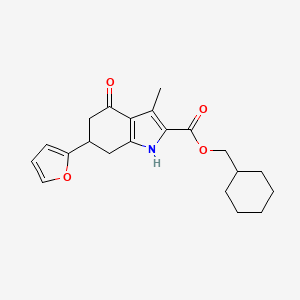
![1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4189113.png)

![N-benzyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4189119.png)
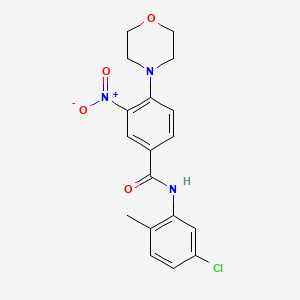
![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
![N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)
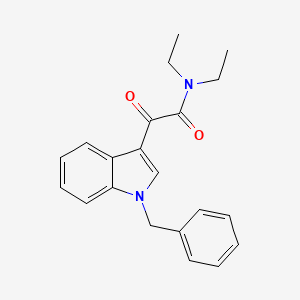
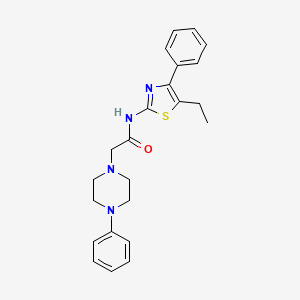
![4-methoxy-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4189179.png)
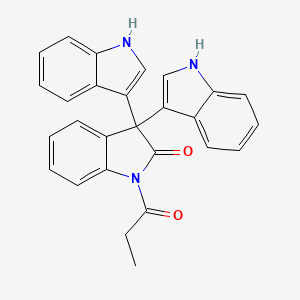
![5-methylbenzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B4189182.png)
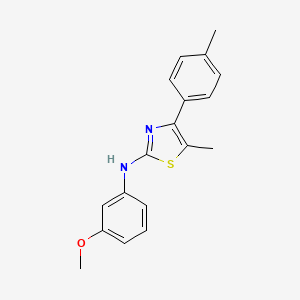
![2-{2-[(3-fluorobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4189196.png)